molecular formula C12H8ClFN4OS2 B2535599 7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-69-1

7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B2535599
CAS RN: 869074-69-1
M. Wt: 342.79
InChI Key: NNZPYMDQQQBEGI-UHFFFAOYSA-N
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Description

7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C12H8ClFN4OS2 and its molecular weight is 342.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Recent Advances in Phenothiazines

    Studies highlight the medicinal chemistry investigations of new phenothiazine derivatives, showcasing their diverse biological activities. These derivatives, which include a variety of substituents and linkages to heterocyclic rings similar in complexity to the compound , have shown promising antibacterial, antifungal, anticancer, and antiviral properties. The significance of the structural modifications and their impact on biological activities underscores the potential of such compounds in drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).

  • Synthetic Utilities of O-Phenylenediamines

    This review discusses the synthetic approaches for constructing complex molecules, including benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines, similar to how intricate heterocyclic compounds like the one might be synthesized. It underscores the versatility of such frameworks in medicinal chemistry and their broad range of biological applications (Ibrahim, 2011).

  • Heterocyclic Compounds with Triazine Scaffold

    This review explores the biological significance of heterocyclic compounds bearing the triazine scaffold, which is closely related to the core structure of the compound . Triazine derivatives have been identified with a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. Such insights emphasize the importance of triazine and related scaffolds in the development of new therapeutics (Verma, Sinha, & Bansal, 2019).

  • Sulfur-Containing Heterocyclic Derivatives

    This literature review highlights the significance of sulfur-containing heterocyclic derivatives, such as thiadiazoles, in medicinal chemistry. These compounds exhibit a range of cytotoxic activities, offering insights into the design strategies and the underlying mechanisms of action. The review suggests that sulfur heterocycles, akin to the structure of the queried compound, hold considerable promise as therapeutic agents, underscoring their relevance in synthesizing drugs with enhanced efficacy and selectivity (Laxmikeshav, Kumari, & Shankaraiah, 2021).

properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4OS2/c1-6-10(19)18-11(16-15-6)21-12(17-18)20-5-7-8(13)3-2-4-9(7)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZPYMDQQQBEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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